molecular formula C8H8N2S B13024595 Benzo[b]thiophen-4-ylhydrazine

Benzo[b]thiophen-4-ylhydrazine

Cat. No.: B13024595
M. Wt: 164.23 g/mol
InChI Key: OTHMTEDMKSDSSI-UHFFFAOYSA-N
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Description

Overview: Benzo[b]thiophen-4-ylhydrazine is a chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. It integrates the privileged benzo[b]thiophene scaffold with a reactive hydrazine group, making it a valuable intermediate for the synthesis of novel bioactive molecules. Research Applications and Value: The benzo[b]thiophene core is a widely recognized structure in drug discovery, associated with a broad spectrum of biological activities . This scaffold is found in compounds investigated as potential treatments for central nervous system disorders, including as anticonvulsant and antinociceptive agents . Furthermore, benzo[b]thiophene derivatives are frequently explored for their antimicrobial properties and their role as enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors, which are relevant for neurological conditions like depression and Parkinson's disease . The hydrazine functional group in this compound serves as a key handle for chemical synthesis. It is commonly used in condensation reactions to create a variety of nitrogen-containing heterocycles, such as pyrazolines and other fused ring systems, which are common structural features in many pharmaceuticals . As such, this compound provides researchers with a versatile starting point for constructing compound libraries aimed at hit identification and lead optimization. Handling and Use: This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1-benzothiophen-4-ylhydrazine

InChI

InChI=1S/C8H8N2S/c9-10-7-2-1-3-8-6(7)4-5-11-8/h1-5,10H,9H2

InChI Key

OTHMTEDMKSDSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)NN

Origin of Product

United States

Synthetic Methodologies for Benzo B Thiophen 4 Ylhydrazine and Analogues

Strategies for Constructing the Benzo[b]thiophene Core Precursors

Cyclization Reactions for Benzo[b]thiophenes

Cyclization reactions represent a fundamental approach to forming the fused heterocyclic ring of benzo[b]thiophenes. These methods can be broadly categorized by the type of catalyst or promoter used to initiate the ring-closing process.

Electrophilic cyclization is a powerful tool for constructing benzo[b]thiophenes, typically starting from ortho-substituted aryl precursors containing a sulfur nucleophile and an alkyne group. chim.it This process involves the activation of the carbon-carbon triple bond by an electrophile, making it susceptible to intramolecular attack by the sulfur atom. chim.it

A common strategy involves a two-step approach: a Sonogashira cross-coupling of a terminal alkyne with commercially available o-iodothioanisole, followed by electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole derivative. nih.govacs.org Various electrophiles have been successfully employed in this cyclization step, leading to 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.govacs.org For instance, the reaction of o-(1-alkynyl)phenyl benzyl (B1604629) sulfides with iodine yields 3-iodobenzo[b]thiophenes. acs.org

Another notable method utilizes a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophile. organic-chemistry.orgnih.gov This reagent reacts with o-alkynyl thioanisoles to afford 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group at the 3-position, under moderate reaction conditions and at ambient temperature. organic-chemistry.orgnih.govacs.org

The choice of electrophile dictates the substitution pattern of the final product, as illustrated in the following table.

Starting MaterialElectrophile (E+)ProductReference
o-(1-Alkynyl)thioanisoleI₂, Br₂, NBS3-Halo-2-substituted-benzo[b]thiophene nih.govacs.org
o-(1-Alkynyl)thioanisolep-O₂NC₆H₄SCl3-(Arylthio)-2-substituted-benzo[b]thiophene nih.govacs.org
o-(1-Alkynyl)thioanisolePhSeCl3-(Phenylseleno)-2-substituted-benzo[b]thiophene nih.govacs.org
o-Alkynyl thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)-2-substituted-benzo[b]thiophene organic-chemistry.orgnih.gov
o-(Alkynyl)thioetherIodine3-Iodo-2-substituted-benzo[b]thiophene researchgate.net

Acid catalysts can effectively promote the intramolecular cyclization required to form the benzo[b]thiophene ring. One such method involves the cyclization of arylmercapto acetals using the solid acid catalyst Amberlyst A-15 in boiling toluene. chemicalbook.com Another approach is the cyclization of arylthioacetic acid in acetic anhydride, which yields 3-hydroxybenzo[b]thiophene. chemicalbook.com

More recently, silica (B1680970) gel has been shown to promote a protonative intramolecular cyclization of ynamides that contain an o-(methylthio)aryl group, providing functionalized 2-amidobenzo[b]thiophenes in good yields. organic-chemistry.org

PrecursorCatalyst/ReagentProductReference
Arylmercapto acetalsAmberlyst A-15Benzo[b]thiophene chemicalbook.com
Arylthioacetic acidAcetic anhydride3-Hydroxybenzo[b]thiophene chemicalbook.com
Ynamide with o-(methylthio)aryl groupSilica gel2-Amidobenzo[b]thiophene organic-chemistry.org

Base-promoted cyclizations offer an alternative, often metal-free, route to benzo[b]thiophenes. For example, the synthesis of 2-aryl-3-hydroxybenzothiophenes can be achieved through the base-promoted cyclization of N-phenyl-2-(benzylthio)benzamides. tandfonline.com While much of the literature on base-promoted cyclization of ortho-alkynyl precursors focuses on analogous oxygen-containing systems (benzofurans), the principles are transferable to sulfur-based heterocycles, providing a pathway that avoids expensive or toxic metal catalysts. nih.gov

Transition Metal-Catalyzed Routes to Substituted Benzo[b]thiophenes

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis of complex organic molecules, including substituted benzo[b]thiophenes. These methods often provide high efficiency, selectivity, and functional group tolerance.

Palladium catalysts are widely used to construct the C-S and C-C bonds necessary for forming the benzo[b]thiophene core and for its subsequent functionalization.

A prominent strategy is the Sonogashira cross-coupling reaction. rsc.org For instance, a Pd(II)-catalyzed coupling between 2-iodothiophenol (B3069315) and a phenylacetylene (B144264) derivative can be used to generate a 2-alkynylthiophenol intermediate, which then undergoes cyclization to form the 2-substituted benzo[b]thiophene. rsc.org Similarly, the coupling of terminal acetylenes with o-iodothioanisole is a key step in a two-step synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.govacs.org

Palladium-catalyzed C-H activation and arylation have also emerged as powerful methods. A novel Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids allows for direct arylation at the C2-position. acs.org

Furthermore, palladium catalysis is crucial for introducing substituents at specific positions on the pre-formed benzo[b]thiophene ring, which is essential for synthesizing the target 4-ylhydrazine. A patent for a key intermediate of the drug Brexpiprazole describes a palladium-catalyzed reaction between a 4-halobenzo[b]thiophene and piperazine. google.com This Buchwald-Hartwig-type amination demonstrates a reliable method for functionalizing the 4-position, which could be adapted for the introduction of a hydrazine (B178648) moiety. google.com

The table below summarizes various palladium-catalyzed reactions for the synthesis and functionalization of benzo[b]thiophenes.

Reaction TypeReactantsCatalyst SystemProductReference
Sonogashira Coupling/Cyclization2-Iodothiophenol + PhenylacetylenePd(II) catalyst2-Substituted benzo[b]thiophene rsc.org
Sonogashira Couplingo-Iodothioanisole + Terminal alkynePalladium catalysto-(1-Alkynyl)thioanisole nih.govacs.org
Sequential Couplingo-Bromoiodobenzene + Benzylmercaptan + Zinc acetylidePalladium catalystBenzyl o-ethynylphenyl sulfide (B99878) acs.org
C-H ArylationBenzo[b]thiophene 1,1-dioxide + Arylboronic acidPd(II) catalystC2-Arylated benzo[b]thiophene 1,1-dioxide acs.org
Buchwald-Hartwig Amination4-Bromobenzo[b]thiophene (B1340190) + PiperazineTris(dibenzylideneacetone)dipalladium(0) / BINAP4-(1-Piperazinyl)benzo[b]thiophene google.com
Rhodium-Catalyzed Annulation Reactions

Rhodium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted benzo[b]thiophenes. These methods often involve the annulation of thiophenes or the cyclization of appropriate precursors, providing access to a diverse range of benzo[b]thiophene derivatives.

One notable example is the dehydrogenative annulation of thiophene-2-carboxamides with alkynes. This reaction, catalyzed by a rhodium complex in the presence of a copper oxidant, efficiently furnishes multiply substituted benzo[c]thiophenes. nih.gov While this specific example leads to the benzo[c]thiophene (B1209120) isomer, the underlying principle of rhodium-catalyzed C-H activation and annulation is a key strategy in the synthesis of fused thiophene (B33073) systems. The general applicability of rhodium catalysis in C-H functionalization suggests its potential for the regioselective synthesis of benzo[b]thiophenes as well. rsc.org

A plausible catalytic cycle for such a rhodium-catalyzed annulation would involve the initial coordination of the rhodium catalyst to the thiophene substrate, followed by C-H activation to form a rhodacycle intermediate. Subsequent insertion of an alkyne and reductive elimination would then lead to the annulated product and regeneration of the active rhodium catalyst.

Copper(II) and Silver(I) Salt-Mediated Reactions

Copper and silver salts are effective mediators in the synthesis of benzo[b]thiophenes, often promoting cyclization reactions of suitable precursors. These methods are attractive due to the relatively low cost and toxicity of copper and silver reagents compared to other transition metals.

A common strategy involves the cyclization of 2-alkynylthioanisoles. The electrophilic nature of copper(II) and silver(I) salts can activate the alkyne moiety towards intramolecular attack by the sulfur atom, leading to the formation of the thiophene ring. The choice of the metal salt and reaction conditions can influence the regioselectivity and efficiency of the cyclization. For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt enables an electrophilic cyclization with o-alkynyl thioanisoles to provide 2,3-disubstituted benzo[b]thiophenes. nih.gov

The general mechanism for these reactions is believed to involve the coordination of the copper(II) or silver(I) ion to the alkyne, which increases its electrophilicity. This is followed by an intramolecular nucleophilic attack from the sulfur atom, leading to a vinyl cation intermediate. Subsequent rearrangement and deprotonation then afford the aromatic benzo[b]thiophene ring system.

Aryne Reactions for Benzo[b]thiophene Synthesis

Aryne chemistry provides a powerful and versatile method for the one-step construction of the benzo[b]thiophene skeleton. This approach typically involves the in-situ generation of an aryne intermediate, which then undergoes a cycloaddition reaction with a suitable sulfur-containing component.

A particularly effective method is the reaction of arynes with alkynyl sulfides. nih.govsemanticscholar.orgresearchgate.netsemanticscholar.orgrsc.org In this process, an o-silylaryl triflate is treated with a fluoride (B91410) source, such as cesium fluoride, to generate a highly reactive aryne. The aryne then reacts with an alkynyl sulfide in a formal [2+2] cycloaddition, followed by ring-opening and protonation to yield the benzo[b]thiophene product. nih.govsemanticscholar.orgrsc.org This method is notable for its broad substrate scope and tolerance of various functional groups, allowing for the synthesis of a wide array of multisubstituted benzo[b]thiophenes. nih.govsemanticscholar.org

The proposed mechanism involves the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto one of the triple bond carbons of the aryne. This is followed by an intramolecular attack of the resulting carbanion onto the other carbon of the aryne triple bond, forming a four-membered ring intermediate. Subsequent cleavage of this strained ring and protonation leads to the final benzo[b]thiophene product. semanticscholar.org

Starting Materials Reaction Conditions Product Key Features
o-Silylaryl triflates and Alkynyl sulfidesCesium fluoride (CsF) in acetonitrile (B52724) (MeCN)3-Substituted benzo[b]thiophenesOne-step intermolecular synthesis, good functional group tolerance. nih.govsemanticscholar.org

Introduction of the Hydrazine Moiety at the C4-Position

Once the benzo[b]thiophene core is synthesized, the next critical step is the introduction of the hydrazine group at the C4-position. This can be achieved through various synthetic routes, starting from precursors such as benzo[b]thiophen-4-amine (B97154), benzo[b]thiophen-4-ol, or 4-halobenzo[b]thiophenes.

Transformation from Benzo[b]thiophen-4-amine Precursors

A classic and reliable method for the synthesis of arylhydrazines is the transformation of the corresponding arylamine. This two-step process involves the diazotization of the amine followed by the reduction of the resulting diazonium salt.

In the first step, benzo[b]thiophen-4-amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amine into a diazonium salt.

The second step involves the reduction of the diazonium salt to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The diazonium salt solution is added to a solution of tin(II) chloride, and the resulting hydrazine is often isolated as its hydrochloride salt. This method is widely applicable for the preparation of various arylhydrazines.

Starting Material Reagents Intermediate Reducing Agent Product
Benzo[b]thiophen-4-amineSodium nitrite (NaNO₂), Hydrochloric acid (HCl)Benzo[b]thiophene-4-diazonium chlorideTin(II) chloride (SnCl₂)Benzo[b]thiophen-4-ylhydrazine

Functionalization from Benzo[b]thiophen-4-ol Derivatives

An alternative approach to introduce the hydrazine moiety is to start from a benzo[b]thiophen-4-ol precursor. This method typically involves a two-step sequence: conversion of the hydroxyl group into a better leaving group, such as a sulfonate ester, followed by nucleophilic displacement with hydrazine.

First, benzo[b]thiophen-4-ol is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the phenolic hydroxyl group into a sulfonate ester, which is an excellent leaving group.

In the second step, the resulting benzo[b]thiophen-4-yl sulfonate is treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O). The hydrazine acts as a nucleophile and displaces the sulfonate group to form the desired this compound. This nucleophilic aromatic substitution approach is a viable strategy for the synthesis of arylhydrazines from phenolic precursors. researchgate.netnih.govrsc.org

Starting Material Activation Step Intermediate Nucleophilic Substitution Product
Benzo[b]thiophen-4-olp-Toluenesulfonyl chloride (TsCl), PyridineBenzo[b]thiophen-4-yl tosylateHydrazine hydrate (N₂H₄·H₂O)This compound

Direct Hydrazination Methods at the C4-Position (e.g., from halogenated precursors like 4-bromobenzo[b]thiophene)

Direct introduction of the hydrazine group can also be achieved from halogenated benzo[b]thiophenes, such as 4-bromobenzo[b]thiophene, through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and can be adapted for the synthesis of arylhydrazines. wikipedia.orgnih.gov

In this reaction, 4-bromobenzo[b]thiophene is coupled with hydrazine or a protected hydrazine derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is required to deprotonate the hydrazine and facilitate the catalytic cycle. A patent describes the synthesis of 4-(1-piperazinyl)benzo[b]thiophene from 4-bromobenzo[b]thiophene using a palladium catalyst and a phosphine ligand, which demonstrates the feasibility of C-N bond formation at the C4-position of the benzo[b]thiophene ring. google.com This methodology can be extended to the direct synthesis of this compound by using hydrazine as the coupling partner. wikipedia.orgnih.gov

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine (hydrazine), deprotonation, and finally, reductive elimination to afford the arylhydrazine product and regenerate the Pd(0) catalyst. wikipedia.org

Starting Material Reagents Catalyst System Product
4-Bromobenzo[b]thiopheneHydrazine hydrate (N₂H₄·H₂O)Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu)This compound

Synthesis of this compound Salts and Derivatives

The synthesis of salts and derivatives of this compound is crucial for its storage, handling, and further application in the development of more complex molecules.

Preparation of Hydrochloride Salts

The preparation of hydrochloride salts is a common strategy to improve the stability and solubility of hydrazine compounds. For this compound, the hydrochloride salt can be synthesized by treating the free base with hydrochloric acid.

A general and established method involves dissolving the parent hydrazine compound in a suitable organic solvent, such as methanol (B129727) or ethanol. Subsequently, a solution of hydrochloric acid (often in the same solvent or as a concentrated aqueous solution) is added to the mixture. The reaction typically proceeds at room temperature. The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated through filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. This straightforward acid-base reaction provides a stable, crystalline solid that is easier to handle and store than the free hydrazine base. For instance, a similar procedure is used for analogous compounds where a Boc-protected precursor is deprotected and simultaneously converted into its hydrochloride salt by treatment with HCl in an alcohol solvent.

Synthesis of Hydrazone and Acylhydrazone Derivatives

Hydrazone and acylhydrazone derivatives are significant classes of compounds synthesized from hydrazines, known for their diverse biological activities. The synthesis of these derivatives from benzo[b]thiophene hydrazines typically involves a condensation reaction with an aldehyde or a ketone.

The general procedure for synthesizing acylhydrazones involves reacting a benzo[b]thiophene carbohydrazide (B1668358) with a variety of aromatic or heteroaromatic aldehydes. nih.govnih.govmdpi.com The reaction is typically carried out in a protic solvent like methanol or ethanol. nih.gov The mixture is stirred at room temperature or heated under reflux to ensure the completion of the reaction. In many cases, a catalytic amount of acid is added to facilitate the condensation. The resulting acylhydrazone product often precipitates from the reaction mixture upon cooling and can be collected by filtration. researchgate.net This method allows for the creation of a diverse library of derivatives by varying the aldehyde reactant. nih.gov

Below is a table representing examples of acylhydrazone derivatives synthesized from a related starting material, Benzo[b]thiophene-2-carbohydrazide, which illustrates the versatility of this synthetic approach.

Reactant AldehydeResulting Acylhydrazone Derivative NameYield (%)Reference
4-Hydroxybenzaldehyde(E)-N'-(4-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide10% mdpi.com
4-Chlorobenzaldehyde(E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide62% nih.gov
4-Nitrobenzaldehyde(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide30% mdpi.com
Pyridine-4-carbaldehyde(E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide30% nih.gov
3-Carboxybenzaldehyde(E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid85% mdpi.com

Advanced Synthetic Methodologies

To improve the efficiency, environmental impact, and speed of synthesis, advanced methodologies such as one-pot multicomponent reactions and microwave-assisted synthesis are increasingly being employed.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. This approach is valued for its atom economy, reduction of waste, and simplification of purification processes, as it eliminates the need to isolate intermediate compounds. mdpi.com

While specific MCRs detailing the use of this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of its complex derivatives. For example, a hypothetical one-pot reaction could involve this compound, an aldehyde, and a third component like a β-ketoester or an isocyanide. Such a reaction could lead directly to the formation of complex heterocyclic systems, such as pyrazoles or benzodiazepines, in a single, efficient step. rsc.orgrsc.org The development of such MCRs is a key area of modern synthetic chemistry, aiming to produce molecular diversity in a time- and resource-efficient manner. arkat-usa.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving product yields. semanticscholar.org By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes. arkat-usa.orgclockss.org

This technology is particularly effective for reactions like the synthesis of hydrazones and other heterocyclic compounds. The synthesis of acylhydrazones bearing a thiophene moiety, for instance, has been successfully achieved using microwave irradiation, which provides the final products in high yields and purity under acidic conditions. asianpubs.org The application of microwave-assisted synthesis to the condensation of this compound with various aldehydes and ketones would be expected to offer similar advantages. This method not only speeds up the synthesis but is also considered a green chemistry approach due to its efficiency and often reduced solvent requirements. arkat-usa.org

Chemical Reactivity and Transformations of Benzo B Thiophen 4 Ylhydrazine

Reactions Involving the Hydrazine (B178648) Functionality

The hydrazine group (-NHNH2) is a potent nucleophile and a key reactive center in benzo[b]thiophen-4-ylhydrazine. It readily participates in a variety of reactions, leading to the formation of diverse molecular architectures.

Condensation Reactions with Aldehydes and Ketones: Formation of Schiff Bases and Hydrazones

The reaction of hydrazines with aldehydes and ketones is a fundamental transformation in organic chemistry that results in the formation of hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-N). This reaction is a type of condensation reaction, where a molecule of water is eliminated. vanderbilt.edumiracosta.eduwyzant.com

In the context of benzo[b]thiophene derivatives, substituted benzo[b]thiophene-2-carboxylic hydrazides have been reacted with various aromatic and heteroaromatic aldehydes to produce a series of acylhydrazones. nih.govmdpi.com This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. vanderbilt.edu This is followed by dehydration to yield the corresponding hydrazone. miracosta.edu

For instance, the condensation of substituted benzo[b]thiophene-2-carboxylic hydrazide with different aldehydes has been shown to yield a variety of (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazides. mdpi.com The general scheme for this reaction is depicted below:

Table 1: Examples of Condensation Reactions of Benzo[b]thiophene Hydrazide Derivatives

Benzo[b]thiophene Reactant Aldehyde/Ketone Product Reference
Benzo[b]thiophene-2-carbohydrazide 4-Nitrobenzaldehyde (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide nih.govmdpi.com
Benzo[b]thiophene-2-carbohydrazide Pyridin-3-ylmethylene (E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide nih.gov
Benzo[b]thiophene-2-carbohydrazide 3-Hydroxybenzaldehyde (E)-N'-(3-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide mdpi.com
Benzo[b]thiophene-2-carbohydrazide 4-Hydroxybenzylidene (E)-N'-(4-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide mdpi.com
Benzo[b]thiophene-2-carbohydrazide 4-Chlorobenzaldehyde (E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide mdpi.com

These reactions are often carried out in a suitable solvent, and in some cases, a catalytic amount of acid can be used to facilitate the dehydration step. The resulting hydrazones are often stable, crystalline solids.

Acylation and Sulfonylation of the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can react with acylating and sulfonylating agents. These reactions lead to the formation of N-acylated and N-sulfonylated derivatives, respectively.

Cycloaddition Reactions Initiated by the Hydrazine Group

The hydrazine functionality can serve as a precursor for the in-situ generation of reactive intermediates that can participate in cycloaddition reactions. For example, hydrazones derived from this compound can be converted into azomethine ylides, which are 1,3-dipoles. These ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. nih.govnih.gov This approach provides a powerful tool for the synthesis of complex fused heterocyclic systems containing the benzo[b]thiophene scaffold.

Oxidation and Reduction Processes of the Hydrazine Moiety

The hydrazine group is susceptible to both oxidation and reduction. Oxidation of hydrazines can lead to the formation of diazenes (R-N=N-R') or, under harsher conditions, can result in the cleavage of the N-N bond. Common oxidizing agents can be employed for these transformations. ucr.edu

Conversely, the reduction of the hydrazine moiety is also possible, although less common. This would lead to the formation of the corresponding amine. The choice of reducing agent would be critical to selectively reduce the hydrazine group without affecting the benzo[b]thiophene ring.

Reactivity of the Benzo[b]thiophene Ring System

The benzo[b]thiophene ring is an aromatic system that can undergo various substitution reactions. The presence of the hydrazine group at the C4 position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on C4-Substituted Benzo[b]thiophenes

The benzo[b]thiophene ring system is generally susceptible to electrophilic aromatic substitution. chemicalbook.comnih.gov However, the substitution pattern is influenced by the nature and position of existing substituents. In unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position. chemicalbook.com When the C4 position is substituted, as in this compound, the directing effect of the hydrazine group and the inherent reactivity of the benzo[b]thiophene nucleus will determine the site of further substitution.

Studies on related 4-substituted benzo[b]thiophenes, such as 4-hydroxybenzo[b]thiophene, have shown that electrophilic substitution reactions like formylation, bromination, and nitration can occur at various positions, including C5 and C7, often yielding a mixture of products. rsc.org For example, nitration of 4-hydroxybenzo[b]thiophene in acetic acid gives a mixture of the 5-nitro, 7-nitro, and 5,7-dinitro compounds. rsc.org The Fries rearrangement of 4-acetoxybenzo[b]thiophene has been shown to yield predominantly the 7-acetyl derivative. rsc.org

The hydrazine group is an activating group and is expected to direct incoming electrophiles to the ortho and para positions. In the case of this compound, this would correspond to the C5 and C7 positions of the benzo[b]thiophene ring. The precise outcome of electrophilic substitution on this compound would depend on the specific electrophile and the reaction conditions employed.

Table 2: Electrophilic Aromatic Substitution on 4-Substituted Benzo[b]thiophene Derivatives

Reactant Reagent Product(s) Reference
4-Hydroxybenzo[b]thiophen Gattermann (formylation) 5-Formyl-4-hydroxybenzo[b]thiophen rsc.org
4-Hydroxybenzo[b]thiophen N-Bromosuccinimide 5-Bromo-4-hydroxybenzo[b]thiophen rsc.org
4-Hydroxybenzo[b]thiophen Bromine in CCl4 5,7-Dibromo-4-hydroxybenzo[b]thiophen rsc.org
4-Hydroxybenzo[b]thiophen Nitric acid in acetic acid Mixture of 5-nitro, 7-nitro, and 5,7-dinitro derivatives rsc.org

Nucleophilic Aromatic Substitution at the Benzo[b]thiophene Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group, which restores the aromaticity of the ring. libretexts.org For SNAr to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

In the case of this compound, the hydrazine group (-NHNH₂) is an electron-donating group. This inherent electronic property deactivates the benzo[b]thiophene ring system towards nucleophilic attack, making direct SNAr reactions challenging under standard conditions. The electron-donating nature of the hydrazine moiety increases the electron density on the aromatic core, which would repel incoming nucleophiles and destabilize the anionic Meisenheimer intermediate. libretexts.org

However, SNAr reactions on the benzo[b]thiophene core can be facilitated if a suitable leaving group is present at an activated position, or if the reaction conditions are modified. For instance, the presence of strong electron-withdrawing groups elsewhere on the ring could potentially enable a nucleophilic substitution reaction. While direct SNAr on the unsubstituted this compound is not typically observed, modifications of the hydrazine group, for example, its conversion to a diazonium salt, would transform it into an excellent leaving group, paving the way for various nucleophilic substitution reactions at the C-4 position.

Reactant Nucleophile Conditions Product Notes
4-Halobenzo[b]thiophene (activated)AmineBase, Heat4-Aminobenzo[b]thiophene derivativeIllustrative example of SNAr on an activated benzo[b]thiophene core.
1-Chloro-2,4-dinitrobenzeneDimethylamineEthanol, Room TemperatureN,N-Dimethyl-2,4-dinitroanilineClassic example demonstrating the requirement of electron-withdrawing groups for SNAr. libretexts.org

Cross-Coupling Reactions at the Benzo[b]thiophene Core

Cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a catalyst. wikipedia.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The benzo[b]thiophene core of this compound can be functionalized to participate in various cross-coupling reactions. For these reactions to occur, the benzo[b]thiophene nucleus would generally need to be pre-functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, at a specific position. The hydrazine group itself is not a typical participant in standard cross-coupling reactions as a coupling partner.

For instance, a halogenated derivative of this compound could undergo Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Sonogashira coupling with a terminal alkyne, allowing for the introduction of a wide range of substituents onto the benzo[b]thiophene scaffold. The choice of catalyst, ligands, base, and solvent is crucial for the success and selectivity of these transformations. Palladium-catalyzed reactions are among the most common for these types of couplings. wikipedia.org

Reaction Type Benzo[b]thiophene Substrate Coupling Partner Catalyst Typical Product
Suzuki CouplingHalogenated Benzo[b]thiopheneArylboronic acidPd(PPh₃)₄Aryl-substituted Benzo[b]thiophene
Heck CouplingHalogenated Benzo[b]thiopheneAlkenePd(OAc)₂Alkenyl-substituted Benzo[b]thiophene
Sonogashira CouplingHalogenated Benzo[b]thiopheneTerminal AlkynePdCl₂(PPh₃)₂, CuIAlkynyl-substituted Benzo[b]thiophene
Buchwald-Hartwig AminationHalogenated Benzo[b]thiopheneAminePalladium catalyst with specific ligandAmino-substituted Benzo[b]thiophene

Structure-Reactivity Relationships in this compound Transformations

The reactivity of this compound is fundamentally governed by the electronic properties of both the benzo[b]thiophene ring system and the hydrazine substituent. The benzo[b]thiophene core is an electron-rich aromatic system, and the position of substitution significantly influences its reactivity. The fusion of the benzene (B151609) and thiophene (B33073) rings creates a complex electronic environment where different positions on the ring exhibit varied reactivity towards electrophilic and nucleophilic attack.

The hydrazine group at the C-4 position is a strong electron-donating group due to the lone pairs of electrons on the nitrogen atoms. This has several important consequences for the molecule's reactivity:

Activation towards Electrophilic Substitution: The electron-donating nature of the hydrazine group increases the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. Electrophilic substitution would be directed to specific positions on the benzo[b]thiophene ring, governed by the combined directing effects of the hydrazine group and the fused thiophene ring.

Deactivation towards Nucleophilic Aromatic Substitution: Conversely, the increased electron density on the aromatic core makes it less susceptible to nucleophilic aromatic substitution. libretexts.org For SNAr to occur, significant activation by strong electron-withdrawing groups or conversion of the hydrazine to a better leaving group would be necessary.

Influence on Acidity/Basicity: The hydrazine moiety imparts basic properties to the molecule, allowing it to react with acids to form salts. The lone pairs on the nitrogen atoms are also nucleophilic, which can play a role in various reactions.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental information for the specific compound This compound is not available in the public domain.

Searches for its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D-NMR), as well as its Vibrational spectra (FT-IR and Raman), did not yield any specific results for this particular molecule. While data exists for the parent benzo[b]thiophene structure and various other derivatives, no publications or spectral databases containing the characterization of this compound could be located.

Therefore, the following article cannot be generated as per the user's request due to the absence of the necessary scientific data.

Spectroscopic and Structural Characterization of Benzo B Thiophen 4 Ylhydrazine

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the determination of a compound's elemental formula. researchgate.net For derivatives of benzo[b]thiophene, HRMS has been instrumental. For instance, in the synthesis of di-tert-butyl 1-(benzo[b]thiophen-2-ylmethyl)hydrazine-1,2-dicarboxylate, a related hydrazine (B178648) derivative, HRMS was used to confirm the product's identity. rsc.org The technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions, a critical capability in complex sample analysis. researchgate.net HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed for their high resolution and mass accuracy. researchgate.net

Table 1: Illustrative HRMS Data for a Benzo[b]thiophene Derivative

CompoundCalculated m/z (M+H)⁺Found m/z (M+H)⁺
di-tert-butyl 1-((4-bromothieno[2,3-c]pyridin-2-yl)methyl)hydrazine-1,2-dicarboxylate458.0744458.0748

This table provides an example of HRMS data for a related heterocyclic compound, demonstrating the precision of the technique. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. mdpi.com It allows for the transfer of ions from solution to the gas phase with minimal fragmentation. mdpi.com ESI-MS is widely used in the study of reaction intermediates and for the characterization of a variety of compounds, including benzodiazepines, which share some structural similarities with the heterocyclic system of benzo[b]thiophene. mdpi.comnih.gov The technique is often coupled with tandem mass spectrometry (MS/MS) to provide further structural information through controlled fragmentation of selected ions. researchgate.net In the analysis of complex mixtures, ESI-MS can simultaneously detect and identify multiple components. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scispace.com This hyphenated technique is essential for the analysis of complex mixtures, such as those encountered in drug metabolism studies and environmental analysis. researchgate.netmdpi.com For instance, LC-MS has been effectively used to identify and characterize metabolites of drugs containing the benzo[b]thiophene moiety, demonstrating its utility in tracking the biotransformation of such compounds. researchgate.net The method's sensitivity and selectivity make it suitable for the quantitative analysis of various substances, including benzodiazepines, in different matrices. nih.govmedcraveonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uou.ac.in The resulting spectrum provides information about the electronic structure and conjugation of the compound. Benzo[b]thiophene and its derivatives typically exhibit characteristic absorption bands in the UV region. The absorption and emission properties are influenced by the molecular structure, including the presence of substituents and the extent of the conjugated system. researchgate.netresearchgate.net For example, comparing the spectra of benzene (B151609), thiophene (B33073), and benzo[b]thiophene reveals that the fused ring system in benzo[b]thiophene leads to more favorable fluorescent properties. researchgate.net The solvent environment can also play a significant role in the observed absorption and emission maxima. beilstein-journals.org

Table 2: Illustrative Photophysical Data for Benzo[b]thiophene Analogs

CompoundAbsorption λmax (nm)Emission λmax (nm)
Benzo[b]thiophene Analog 1290, 350420
Benzo[b]thiophene Analog 2310, 380450

This table presents hypothetical UV-Vis data for benzo[b]thiophene analogs to illustrate the type of information obtained from these measurements.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of a compound. uky.edu Studies on derivatives of benzo[b]thiophene have utilized single-crystal X-ray diffraction to elucidate their molecular structures. nitk.ac.inresearchgate.net The crystal structure reveals how molecules are arranged in the crystal lattice and can explain solid-state phenomena such as polymorphism and fluorescence quenching or enhancement. researchgate.net For example, the crystal structure of 2,2′-bi[benzo[b]thiophene] was determined to be triclinic, with two independent half-molecules in the asymmetric unit. colab.ws

Computational and Theoretical Investigations of Benzo B Thiophen 4 Ylhydrazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the molecular characteristics of Benzo[b]thiophen-4-ylhydrazine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For compounds related to this compound, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). science.govscirp.org These calculations begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. scirp.org This optimized geometry is the basis for calculating various molecular properties, including vibrational frequencies and thermodynamic parameters. scirp.orgeurjchem.com DFT methods are favored because they provide a good balance between computational cost and accuracy for describing molecular properties. scirp.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. scirp.orgnih.gov The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and greater polarizability. nih.gov For many thiophene (B33073) and hydrazine (B178648) derivatives, theoretical calculations show that these orbitals are crucial in charge transfer interactions within the molecule. researchgate.netresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.95
Energy Gap (ΔE)3.90

Note: The data in this table is illustrative and based on typical values for related benzo[b]thiophene derivatives. scirp.orgstuba.sk It serves to represent the kind of results obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govtrdizin.gov.tr The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these sites are expected around the nitrogen atoms of the hydrazine group. researchgate.nettrdizin.gov.tr Conversely, blue regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, often located around hydrogen atoms. nih.gov Green areas represent neutral potential. This analysis helps in understanding intermolecular interactions and the molecule's binding behavior. researchgate.net

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule's atoms. nih.gov For this compound, this involves analyzing the potential energy surface by systematically rotating the bonds of the hydrazine substituent, specifically the C4-N and N-N bonds. By calculating the energy at each rotational angle, a potential energy landscape is generated, revealing the global minimum energy conformer (the most stable structure) and other local minima. nih.govarxiv.org This analysis is crucial as the molecule's conformation can significantly influence its reactivity and biological interactions. Studies on similar benzohydrazide (B10538) compounds have used DFT methods to determine the most stable conformers. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the feasibility of a proposed mechanism and understand the factors that control reaction outcomes.

For reactions involving benzo[b]thiophene derivatives, such as electrophilic substitution or cyclization, computational modeling can trace the entire reaction coordinate. csic.esrsc.org This process involves identifying the transition state (TS), which is the highest energy point along the reaction pathway that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. DFT calculations are used to locate the geometry of the transition state and compute its energy. csic.es For instance, in the synthesis of heterocyclic systems from hydrazine derivatives, computational studies can validate proposed mechanisms, such as condensation or rearrangement reactions, by comparing the calculated energy barriers of different potential pathways. csic.estandfonline.com

Table 2: Illustrative Reaction Energy Profile for a Hypothetical Cyclization Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Aldehyde0.0
Transition State 1 (TS1)Formation of intermediate+15.2
IntermediateHydrazone formation-5.8
Transition State 2 (TS2)Cyclization step+22.5
ProductCyclized benzo[b]thiophene derivative-12.0

Note: The data presented is hypothetical and serves to illustrate how computational modeling elucidates reaction pathways by calculating the relative energies of species along the reaction coordinate.

Computational Studies on Selectivity (Chemo-, Regio-, Stereoselectivity)

Computational studies play a crucial role in understanding and predicting the selectivity of chemical reactions involving benzo[b]thiophene derivatives. For instance, in the synthesis of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which are potent kinase inhibitors, computational approaches were used to explore their selectivity. These studies revealed that certain substitutions on the benzo[b]thiophene ring led to high selectivity for chymase over other enzymes like chymotrypsin (B1334515) and cathepsin G. nih.gov A notable example is a compound that exhibited over 400-fold selectivity, a finding rationalized through computational models that analyze the interactions within the enzyme's active site. nih.gov

Similarly, the stereochemical outcome of cycloaddition reactions to form benzo[b]thiophene derivatives containing a β-lactam nucleus has been investigated computationally. These studies have shown that the cis or trans configuration of the product is dependent on the substituents on both the ketene (B1206846) and the imine reactants. Mechanistic proposals based on these computational findings help in designing syntheses that favor the desired stereoisomer. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools to elucidate the interactions between a ligand, such as a this compound derivative, and its biological target. These methods provide insights into the binding mode and the stability of the ligand-protein complex.

Recent research has employed these techniques to study benzo[b]thiophene derivatives as potential inhibitors for various enzymes. For example, docking studies on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives with kinases like DYRK1A, CLK1, and CLK4 have helped to understand the key interactions within the ATP-binding sites of these enzymes. rsc.org Furthermore, molecular dynamics simulations have been used to assess the stability of these interactions over time. nih.govuzh.chmdpi.com

In another study, molecular docking was used to investigate the binding of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives to the 5-HT1A serotonin (B10506) receptor. nih.gov These simulations, based on a homology model of the receptor, helped to rationalize the observed binding affinities. nih.gov

Analysis of Binding Modes and Interaction Forces (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The analysis of binding modes reveals the specific interactions that stabilize the ligand within the active site of a protein. For benzo[b]thiophene derivatives, hydrogen bonding and pi-pi stacking are common and crucial interaction forces.

In the case of 5-HT1A receptor ligands, docking studies showed that a key hydrogen bond is formed between a protonated nitrogen atom of the ligand and the carbonyl group of an asparagine residue (N385) in the receptor. nih.gov This interaction is further stabilized by an ion-dipole interaction. nih.gov Additionally, edge-to-face aromatic interactions (a form of pi-pi stacking) were observed between the benzo[b]thiophene moiety of the ligand and a phenylalanine residue (F361) in the receptor. nih.gov

Similarly, docking studies of benzo[b]thiophene-based inhibitors with other targets have highlighted the importance of hydrogen bonds and hydrophobic interactions in determining binding affinity and specificity. acs.orgrsc.org

Hirschfeld Surface Analysis

Hirschfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. This analysis provides a fingerprint plot that summarizes the different types of intermolecular contacts and their relative contributions to the crystal packing.

Computational Structure-Property Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the chemical features of a molecule that are responsible for its biological activity. diva-portal.orgnih.gov These studies help in the rational design of more potent and selective drug candidates.

For benzo[b]thiophene derivatives, QSAR studies have been conducted to understand their anticancer and antimicrobial activities. researchgate.netmdpi.comthieme-connect.de In one study on benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors, a QSAR model was developed that correlated the anticancer activity with various descriptors. researchgate.net The model indicated that steric, electrostatic, and electro-topological parameters were key determinants of the inhibitory activity. researchgate.net The best model achieved a high correlation coefficient (r² = 0.9412), demonstrating good predictive ability. researchgate.net

Another QSAR study on 1,1-dioxo-1,4,2-benzodithiazine derivatives with cytotoxic activity against cancer cell lines revealed that the natural charge on a specific carbon atom and the energy of the highest occupied molecular orbital (HOMO) were highly correlated with the activity against the MCF-7 cell line. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. nih.gov These theoretical calculations can aid in the structural elucidation of newly synthesized compounds.

For novel benzo[b]thiophene-based ligands and their metal complexes, DFT calculations at the B3LYP/6-31G++(d,p) level of theory have been used to replicate their structure and geometry. nih.gov The calculated spectroscopic data often show good agreement with experimental measurements, confirming the proposed structures. nih.govresearchgate.netresearchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic transitions observed in the UV-Vis spectra and the charge transfer characteristics of the molecule. nih.gov

Advanced Applications and Future Research Directions

Benzo[b]thiophen-4-ylhydrazine as a Versatile Chemical Building Block

The true potential of this compound lies in its capacity to serve as a foundational starting material for the construction of more elaborate molecular architectures. The hydrazine (B178648) group is a powerful synthetic handle that enables the creation of a diverse array of complex molecules.

The hydrazine moiety is a well-established precursor for the synthesis of numerous nitrogen-containing heterocycles. neliti.com This reactivity allows this compound to be a key player in building complex molecular systems where the benzo[b]thiophene unit is either a substituent or part of a larger, fused polycyclic structure.

Key synthetic transformations include:

Pyrazole (B372694) Formation: One of the most fundamental reactions of hydrazines is their condensation with 1,3-dicarbonyl compounds to form pyrazoles, a reaction known as the Knorr pyrazole synthesis. neliti.com Reacting this compound with various β-diketones, ketoesters, or ketoamides would yield a library of 1-(benzo[b]thiophen-4-yl)pyrazoles. The specific substitution pattern on the resulting pyrazole ring can be controlled by the choice of the dicarbonyl component. Such thienopyrazole structures are of significant interest for their biological activities. mdpi.combenthamdirect.com

Fused Indole (B1671886) Synthesis (Fischer Indole Synthesis): The Fischer indole synthesis is a classic and powerful method for creating indole rings from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. byjus.comwikipedia.org this compound is an ideal substrate for this reaction. Condensation with a ketone would form the corresponding hydrazone, which, upon treatment with an acid catalyst, would undergo a mdpi.commdpi.com-sigmatropic rearrangement to generate a fused polycyclic aromatic system, such as a thieno[3,2-a]carbazole derivative. nih.govclockss.org This reaction provides a direct route to annulated, multi-ring heterocyclic structures containing the benzo[b]thiophene core. nih.gov

Pyridazine (B1198779) and Fused Pyridazine Synthesis: Hydrazines can react with 1,4-dicarbonyl compounds or α,β-unsaturated ketones with a leaving group at the β-position to form six-membered pyridazine rings. Furthermore, reaction with appropriate precursors, such as 3-formylindole-2-carboxylates, can lead to the formation of complex fused systems like pyridazino[4,5-b]indoles. researchgate.net Applying this chemistry to this compound could produce novel pyridazino[4,5-b]benzo[b]thiophenes, a class of compounds with potential applications as kinase inhibitors. nih.gov The reaction of a benzo[b]thiophene hydrazone derivative with various reagents can also yield pyridazine structures. ekb.eg

Table 1: Potential Heterocyclic Systems from this compound
Reactant TypeKey ReactionResulting Heterocyclic SystemReference for Reaction Type
1,3-Dicarbonyl CompoundKnorr Pyrazole Synthesis1-(Benzo[b]thiophen-4-yl)pyrazole neliti.commdpi.com
Ketone or AldehydeFischer Indole SynthesisThieno-fused Carbazole byjus.comwikipedia.orgnih.gov
γ-Ketoester / 1,4-DicarbonylPyridazine SynthesisBenzo[b]thienyl-substituted Pyridazinone researchgate.netnih.gov
Arylidine MalononitrileCyclocondensationBenzo[b]thienyl-substituted Pyrazole or Pyridazine ekb.egbenthamdirect.com

The ability to readily generate diverse heterocyclic systems makes this compound an exemplary building block for the development of novel molecular scaffolds. These scaffolds serve as the core structures for creating large libraries of compounds for high-throughput screening in drug discovery and materials science. The combination of the planar, sulfur-containing benzo[b]thiophene moiety with various five- and six-membered nitrogen heterocycles allows for the systematic tuning of properties such as steric profile, hydrogen bonding capability, and electronic character. clockss.org This modular approach is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry and for engineering materials with specific functions. wikipedia.org

Applications in Materials Science

The benzo[b]thiophene core is a well-recognized component in the design of organic electronic materials due to its fused aromatic structure and the presence of sulfur, which promotes intermolecular interactions favorable for charge transport. nih.gov Derivatives of this compound are promising candidates for the next generation of materials for electronic and optoelectronic applications.

Benzo[b]thiophene and its fused analogues, like benzo[b]benzo neliti.combenthamdirect.comthieno[2,3-d]thiophene (BBT), have been successfully employed as the active layer in organic thin-film transistors (OTFTs), exhibiting excellent p-channel semiconductor characteristics. nih.govbhu.ac.in The synthetic pathways accessible from this compound allow for the creation of extended, fused aromatic systems. These new, larger π-conjugated molecules are prime candidates for use as organic semiconductors. By modifying the structure, for instance, by creating fused pyrazole or pyridazine rings, researchers can influence the molecular packing in the solid state, which is a critical determinant of charge carrier mobility in OTFTs. frontiersin.org

A central goal in materials science is the ability to fine-tune the electronic properties of a molecule, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. frontiersin.org The synthetic versatility of this compound provides a direct route to achieve this. The fusion of different heterocyclic rings onto the benzo[b]thiophene core systematically alters the electronic structure of the molecule.

For example:

Fusing an electron-rich ring system (like a pyrrole (B145914) from a Fischer-type synthesis) would generally raise the HOMO energy level.

Conversely, fusing an electron-deficient ring (like a pyridazine) would be expected to lower both the HOMO and LUMO levels. frontiersin.org

This controlled modification of the frontier molecular orbitals allows for the rational design of materials for specific applications, such as donors or acceptors in organic photovoltaic (OPV) cells or as emitters in organic light-emitting diodes (OLEDs). The development of such novel conjugated polymers and small molecules is a key area of research for next-generation electronics. purdue.edu

Table 2: Predicted Electronic Tuning via Fused Heterocycles
Fused Ring SystemGeneral Electronic NaturePredicted Effect on HOMO/LUMOPotential Application
Indole/CarbazoleElectron-RichRaise HOMO LevelHole-Transport Material / Donor in OPV
PyridazineElectron-DeficientLower HOMO/LUMO LevelsElectron-Transport Material / Acceptor in OPV
PyrazoleModifiable (substituent-dependent)Fine-tuning of band gapComponent in OFETs or OLEDs

Coordination Chemistry of this compound Derivatives

The nitrogen atoms of the hydrazine group are nucleophilic and can act as Lewis bases, making them excellent binding sites for metal ions. This opens up the field of coordination chemistry for derivatives of this compound. By reacting the hydrazine with aldehydes or ketones, a class of ligands known as hydrazones or Schiff bases can be easily synthesized. researchgate.netrsc.org

These Schiff base ligands are highly versatile because they often contain multiple donor atoms (e.g., the imine nitrogen and a hydroxyl oxygen from a salicylaldehyde (B1680747) precursor), allowing them to act as multidentate chelating agents for a wide range of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Mn(II)). researchgate.netrsc.orgresearchgate.net The resulting metal complexes combine the unique properties of the benzo[b]thiophene-based organic scaffold with the catalytic, magnetic, or photophysical properties of the metal center.

Future research in this area could focus on:

Catalysis: Designing complexes where the metal center acts as a catalyst for organic transformations, with the benzo[b]thiophene ligand influencing selectivity and stability.

Sensing: Creating complexes that exhibit a change in color or fluorescence upon binding to a specific analyte, leveraging the conjugated system of the ligand.

Magnetic Materials: Synthesizing di- or polynuclear complexes with interesting magnetic properties arising from interactions between metal centers bridged by the organic ligands.

The study of such metal complexes derived from benzo[b]thiophene carbohydrazides has already demonstrated the potential of this compound class to form stable, geometrically defined coordination compounds. researchgate.netrsc.org

Design and Synthesis of Metal Complexes (e.g., with Cu(II), Co(II), Ni(II), Zn(II), Ru(II))

The synthesis of metal complexes with benzo[b]thiophene hydrazine-type ligands is typically a two-step process. The first step involves the synthesis of a suitable ligand, commonly a Schiff base, through the condensation reaction of a benzo[b]thiophene carbohydrazide (B1668358) with a selected aldehyde or ketone. researchgate.netmdpi.com This reaction creates an acylhydrazone ligand with multiple potential donor atoms.

In the second step, the isolated ligand is reacted with a metal salt, such as acetates or chlorides of Cu(II), Co(II), Ni(II), or Zn(II), often in a refluxing alcoholic solvent like methanol (B129727) or ethanol. researchgate.netresearchgate.net The resulting metal complexes precipitate from the solution and can be purified by washing and recrystallization.

Ruthenium(II) complexes, known for their catalytic and anticancer properties, are also synthesized using benzo[b]thiophene-containing ligands. rsc.orgnih.govresearchgate.net For instance, octahedral Ru(II) carbonyl complexes have been prepared using thiophene (B33073) aldehyde benzhydrazone (B1238758) ligands, which coordinate as monoanionic bidentate donors. rsc.org Similarly, Ru(II) polypyridyl complexes incorporating a 2-(2-pyridyl)benzo[b]thiophene ligand have been successfully synthesized and characterized, demonstrating the versatility of the benzo[b]thiophene motif in organometallic design. nih.govresearchgate.net

The general synthetic approach allows for high modularity, where the properties of the final metal complex can be fine-tuned by modifying the substituents on either the benzo[b]thiophene core or the aldehyde/ketone precursor.

Investigation of Ligand-Metal Coordination Modes and Stability

The coordination chemistry of benzo[b]thiophene-acylhydrazone ligands is rich and varied. These ligands are capable of existing in keto-enol tautomeric forms, which influences their coordination behavior. Spectroscopic evidence from FT-IR, NMR, and UV-Vis studies, often complemented by single-crystal X-ray diffraction, reveals that these ligands typically act as polydentate chelators. researchgate.netrsc.orgmdpi.com

Commonly, they coordinate to the metal center in a monoanionic tridentate fashion through the azomethine nitrogen, the enolic oxygen (from the deprotonated hydrazide moiety), and a phenolic oxygen (from the aldehyde precursor). researchgate.net This chelation forms stable five- and six-membered rings with the metal ion, enhancing the thermodynamic stability of the complex. Other coordination modes, such as bidentate chelation via the azomethine nitrogen and a deprotonated oxygen, have also been reported. rsc.orgresearchgate.net

The geometry of the resulting complexes is dictated by the metal ion's coordination number and electronic configuration. For metals like Co(II), Ni(II), and Zn(II), octahedral geometries are frequently observed, where the ligand occupies three coordination sites, and the remaining sites are filled by solvent molecules (e.g., water) or counter-ions. researchgate.netrsc.orgmdpi.com Square planar and tetrahedral geometries are also known, particularly for Ni(II) and Cu(II). mdpi.comresearchgate.net The formation of these stable coordination compounds is a key factor in their enhanced biological activity compared to the free ligands.

Table 1: Common Coordination Characteristics of Benzo[b]thiophene-Acylhydrazone Metal Complexes
Metal IonTypical Ligand TypeCoordination ModeCommon Donor AtomsResulting GeometryReference
Ni(II)Schiff BaseTridentateAzomethine-N, Phenolic-O, Acetate-OOctahedral researchgate.netrsc.org
Cu(II)Schiff BaseTridentateImine-N, Carbonyl-O, Phenolic-ODistorted Octahedral researchgate.net
Co(II)Schiff BaseTridentateImine-N, Carbonyl-O, Phenolic-OOctahedral researchgate.net
Zn(II)Schiff BaseTridentateImine-N, Carbonyl-O, Phenolic-OOctahedral researchgate.net
Ru(II)BenzhydrazoneBidentateAzomethine-N, Amide-ODistorted Octahedral rsc.org
Ru(II)Pyridyl-benzothiopheneBidentatePyridyl-N, Thiophene-COctahedral nih.gov

Theoretical Insights into Coordination Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structural and electronic properties of benzo[b]thiophene-based metal complexes. researchgate.netnih.gov DFT calculations are widely used to corroborate experimental data and provide insights that are difficult to obtain through experiments alone.

Theoretical studies are employed to:

Optimize Molecular Geometry: Calculations can predict bond lengths, bond angles, and torsion angles of the complexes, which can be compared with data from X-ray crystallography to validate the proposed structures. researchgate.netacs.org

Analyze Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity, kinetic stability, and electronic transitions within the molecule. researchgate.net

Simulate Spectroscopic Data: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complexes, helping to assign the observed bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. acs.org

Elucidate Reaction Mechanisms: Computational modeling helps in understanding the binding interactions between the metal complexes and biological targets, such as enzymes or DNA, providing a rational basis for their observed biological activity. researchgate.netnih.gov

These theoretical investigations are crucial for understanding structure-property relationships and for the rational design of new complexes with enhanced properties. researchgate.netacs.org

Emerging Trends and Unexplored Potentials of this compound Chemistry

The chemistry of benzo[b]thiophene and its derivatives is rapidly evolving, driven by the quest for novel therapeutic agents and advanced materials.

Medicinal Chemistry: A dominant trend is the development of metal complexes as potent biological agents. Research has shown that complexation of benzo[b]thiophene-based ligands with metals like Cu(II), Ni(II), and Zn(II) can significantly enhance their antimicrobial, antifungal, antioxidant, and anticancer activities. researchgate.netresearchgate.netrsc.org The proposed mechanism for enhanced antimicrobial activity often involves the chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its diffusion across microbial cell membranes. researchgate.net Ru(II) complexes, in particular, are gaining attention as promising anticancer agents due to their unique mechanisms of action and reduced toxicity compared to platinum-based drugs. nih.govresearchgate.net

Materials Science: An emerging application lies in the field of materials science. The unique photophysical properties of these compounds make them candidates for use in electronic devices. For example, Ru(II) complexes with thiophene-based ligands have been designed and synthesized as sensitizers for dye-sensitized solar cells (DSSCs), demonstrating their potential in renewable energy applications. researchgate.net

Unexplored Potentials: The vast majority of research has focused on ligands derived from the 2- or 3-position of the benzo[b]thiophene ring. The chemistry of the 4-ylhydrazine isomer remains largely unexplored. This presents a significant opportunity to synthesize a new library of ligands and metal complexes. Investigating how the change in the substitution pattern from the thiophene part to the benzene (B151609) part of the scaffold affects coordination chemistry, electronic properties, and biological activity is a promising and untapped area of research.

Challenges and Future Perspectives in the Field

Despite the promising results, several challenges remain in the field of benzo[b]thiophene hydrazine chemistry.

Challenges:

Synthetic Accessibility: While many synthetic routes to benzo[b]thiophenes exist, some can require harsh conditions or transition-metal catalysts, which may be costly and environmentally concerning. organic-chemistry.orgnih.gov The synthesis of specific isomers, such as the 4-substituted hydrazines, may present unique challenges that have so far limited their investigation.

Limited Structural Diversity: Research has been heavily concentrated on a few specific scaffolds, primarily those derived from benzo[b]thiophene-2-carbohydrazide. A broader exploration of different isomers and substitution patterns is needed to fully understand the structure-activity relationships (SAR). nih.govmdpi.com

Biological Understanding: While many compounds show promising in vitro activity, a deeper understanding of their mechanisms of action, metabolic stability, and in vivo efficacy is often lacking.

Future Perspectives: The future of this field is bright, with numerous avenues for exploration.

Rational Ligand Design: A shift from screening to the rational design of ligands and complexes is crucial. By combining computational predictions (DFT, molecular docking) with synthetic chemistry, new compounds can be designed to target specific enzymes or cellular pathways with high potency and selectivity. researchgate.netnih.gov

Exploration of Bioorganometallic Chemistry: The intersection of organometallic chemistry and biology offers exciting possibilities. Designing novel bioorganometallic benzo[b]thiophene complexes could lead to new classes of therapeutics and diagnostic agents. acs.org

Catalysis and Materials Science: Beyond biological applications, there is significant potential in developing benzo[b]thiophene-based metal complexes as catalysts for organic transformations or as components in advanced functional materials, such as organic light-emitting diodes (OLEDs) or chemical sensors.

Focus on Isomeric Diversity: A systematic investigation into the synthesis and coordination chemistry of under-explored isomers, such as this compound, is essential. This would unlock new chemical space and could lead to the discovery of compounds with novel and superior properties.

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